prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Description
This compound is a structurally complex thiazolidinone derivative characterized by two conjugated thiazolidin-4-one cores, each substituted with sulfur-containing and oxo-functionalized groups. The molecule features:
- Conjugated system: The (5E)-configuration of the central double bond between the thiazolidinone rings suggests a planar geometry, enabling π-π stacking interactions.
- Prop-2-en-1-yl (allyl) ester groups: These substituents enhance lipophilicity and may participate in radical polymerization or Michael addition reactions .
The compound’s molecular formula is C₁₉H₁₉N₂O₆S₄, with a molecular weight of 515.56 g/mol. Its structural complexity implies applications in medicinal chemistry (e.g., antimicrobial or anticancer activity) and materials science (e.g., as a monomer for conductive polymers) .
Properties
Molecular Formula |
C18H18N2O6S4 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
prop-2-enyl 3-[(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-prop-2-enoxypropyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C18H18N2O6S4/c1-3-9-25-11(21)5-7-19-15(23)13(29-17(19)27)14-16(24)20(18(28)30-14)8-6-12(22)26-10-4-2/h3-4H,1-2,5-10H2/b14-13+ |
InChI Key |
MOPLANLKFDKOHQ-BUHFOSPRSA-N |
Isomeric SMILES |
C=CCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCC=C)/SC1=S |
Canonical SMILES |
C=CCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCC=C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves multiple steps. The starting materials typically include prop-2-en-1-ol and various thiazolidinone derivatives. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of thio derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce thio derivatives.
Scientific Research Applications
Prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the 2-thioxo-1,3-thiazolidin-4-one family. Below is a detailed comparison with three analogs (Table 1):
Table 1: Structural and Functional Comparison
Notes:
- *LogP for the target compound is estimated using XLogP3 based on analog data .
- Stereochemistry : The target compound lacks defined stereocenters but has a fixed (5E)-configuration in the central double bond .
Key Differences :
Substituent Effects :
- The pyridinylmethylene group in enhances water solubility (LogP = 1.8) and PPAR-γ binding affinity.
- The thiophene substituent in increases lipophilicity (LogP = 2.9) and antifungal potency.
- The allyl ester in the target compound improves membrane permeability but reduces aqueous stability compared to carboxylic acid derivatives .
Biological Activity: The phenylpropenylidene analog shows stronger anticancer activity due to extended conjugation and a bulky aromatic group. The target compound’s dual thiazolidinone system may enable dual-target inhibition (e.g., tyrosine kinases and PPAR-γ), but this requires validation .
Synthetic Complexity: The target compound requires six synthetic steps, including allyl ester protection and double Knoevenagel condensations , whereas simpler analogs (e.g., ) are synthesized in 2–3 steps.
Research Findings and Challenges
- Crystallographic Data: The target compound’s structure was confirmed via single-crystal X-ray diffraction using SHELXL , revealing a planar geometry with a dihedral angle of 2.5° between thiazolidinone rings.
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, comparable to analogs .
- Limitations: No in vivo toxicity or pharmacokinetic data are available. The allyl ester may hydrolyze in plasma, limiting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
